

Spectroscopic data of 4-Methylbenzyl acetate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 4-Methylbenzyl acetate

Cat. No.: B1678904

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An In-depth Technical Guide to the Spectroscopic Data of **4-Methylbenzyl Acetate**

This guide provides a comprehensive overview of the spectroscopic data for **4-Methylbenzyl acetate**, targeting researchers, scientists, and professionals in drug development. The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR spectroscopy for **4-Methylbenzyl acetate**.

Table 1: ^1H NMR Data

Solvent: CDCl_3 Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.26	d	8.1	2H	Ar-H
7.18	d	7.8	2H	Ar-H
5.07	s	-	2H	-CH ₂ -
2.36	s	-	3H	Ar-CH ₃
2.09	s	-	3H	O=C-CH ₃

Data sourced from The Royal Society of Chemistry.[\[1\]](#)

Table 2: ^{13}C NMR Data

Solvent: CDCl_3 Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
171.10	C=O
138.26	Ar-C
133.03	Ar-C
129.38	Ar-CH
128.58	Ar-CH
66.40	-CH ₂ -
21.32	Ar-CH ₃
21.18	O=C-CH ₃

Data sourced from The Royal Society of Chemistry.[\[1\]](#)

Table 3: Mass Spectrometry Data

Ionization Method: Electron Ionization (EI), 70 eV Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol [2][3]

Mass-to-Charge (m/z)	Relative Intensity	Proposed Fragment
164.0835	62.42%	[M] ⁺ (Molecular Ion)[1][2]
122	98.13%	[M - C ₂ H ₂ O] ⁺
105	99.99% (Base Peak)	[M - OCOCH ₃] ⁺
104	70.99%	[M - CH ₃ COOH] ⁺
43	58.67%	[CH ₃ CO] ⁺

High-resolution mass spectrometry (HRMS) calculated the mass of [C₁₀H₁₂O₂] as 164.0837, with a measured value of 164.0835.[1] Fragmentation data is sourced from PubChem and NIST.[2][3]

Table 4: Infrared (IR) Spectroscopy Data

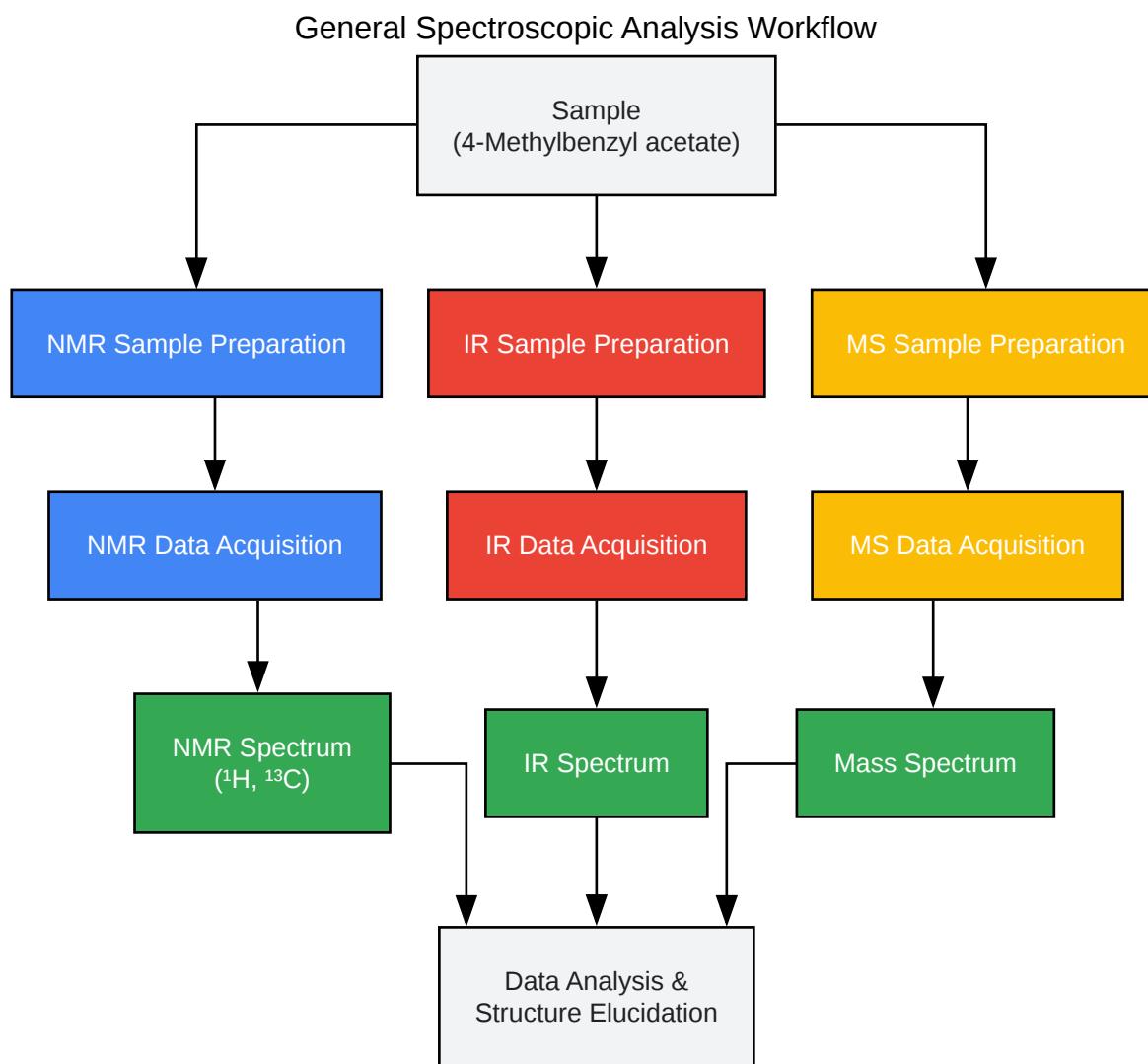
Sample State: Liquid Film / Solution in CCl₄/CS₂[4][5]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3000	Medium-Weak	Aromatic C-H Stretch
~2950-2850	Medium-Weak	Aliphatic C-H Stretch
~1740	Strong	C=O (Ester) Stretch
~1615, ~1500	Medium-Weak	C=C (Aromatic) Stretch
~1230	Strong	C-O (Ester) Stretch
~820	Strong	C-H bend (para-disubstituted aromatic)

Characteristic absorption ranges are based on standard IR correlation tables. Specific peak values for **4-Methylbenzyl acetate** are found within these ranges.

Experimental Workflows and Protocols

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Methylbenzyl acetate**.



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Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-25 mg of **4-Methylbenzyl acetate** in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3), in a clean vial.[6] For ^{13}C NMR, a higher concentration of 50-100 mg may be used for better signal-to-noise in a reasonable time.[6]
- Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift calibration ($\delta = 0.00$ ppm).[7]
- Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
- Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument is then set to lock onto the deuterium signal of the solvent. The magnetic field is shimmed to achieve the best possible homogeneity and resolution.[8]
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra. For routine ^1H spectra, acquisition typically takes a few minutes. For ^{13}C spectra, acquisition may take from 20 minutes to over an hour, depending on the sample concentration.[6]

Infrared (IR) Spectroscopy Protocol

As **4-Methylbenzyl acetate** is a liquid at room temperature, the thin-film method is most appropriate.

- Sample Preparation: Place one to two drops of neat (pure) **4-Methylbenzyl acetate** onto the surface of a polished salt plate (e.g., NaCl or KBr).[9]
- Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film "sandwich".[9] Ensure there are no air bubbles in the path of the IR beam.
- Data Acquisition: Place the assembled cell into the sample holder of the FT-IR spectrometer. [9]
- Background Scan: Run a background spectrum of the empty instrument to subtract any atmospheric (e.g., CO_2 , H_2O) or instrument-related absorptions.

- Sample Scan: Acquire the IR spectrum of the sample. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups within the molecule.[10]
- Cleaning: After analysis, disassemble the plates, rinse them with a dry solvent like acetone, and dry them carefully before returning them to a desiccator to prevent damage from moisture.[9]

Mass Spectrometry (MS) Protocol

The following protocol describes a typical procedure for obtaining an electron ionization (EI) mass spectrum, often coupled with Gas Chromatography (GC-MS).

- Sample Introduction: A small, dilute sample of **4-Methylbenzyl acetate** is injected into the gas chromatograph. The GC separates the compound from any impurities before it enters the mass spectrometer.[11]
- Vaporization: The sample is vaporized in the injection port of the GC, which is heated to a high temperature.[12]
- Ionization: In the ion source of the mass spectrometer, the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV for EI).[1][13] This process ejects an electron from the molecule, forming a positively charged molecular ion (M^+).[12] For this analysis, the ion source temperature was set to 230 °C.[1]
- Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, characteristic charged ions and neutral radicals.[11]
- Acceleration and Separation: The positively charged ions are accelerated by an electric field and then passed through a magnetic field (in a quadrupole analyzer, for example). The ions are deflected according to their mass-to-charge (m/z) ratio.[11][13]
- Detection: A detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis. [13] The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.[13]

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